ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is an organic compound that features a complex structure with a pyrrole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the pyrrole derivative with hydroxylamine under acidic conditions to form the oxime.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Another ester with a similar structure but different functional groups.
Ethyl benzoate: A simpler ester lacking the pyrrole and hydroxyimino groups.
Uniqueness
Ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is unique due to the presence of both the pyrrole ring and the hydroxyimino group, which confer distinct chemical reactivity and potential biological activity compared to simpler esters.
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
ethyl 4-[3-[(E)-hydroxyiminomethyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(19)13-5-7-15(8-6-13)18-11(2)9-14(10-17-20)12(18)3/h5-10,20H,4H2,1-3H3/b17-10+ |
InChI Key |
ZERMLJLHYKCEFI-LICLKQGHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
Origin of Product |
United States |
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